2-Chloro-4-(2,3-difluorophenyl)phenol
Description
2-Chloro-4-(2,3-difluorophenyl)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the 2-position of the phenol ring and a 2,3-difluorophenyl group at the 4-position. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol . This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity, which combines electron-withdrawing (chlorine and fluorine) and aromatic groups. Such features often enhance binding affinity to biological targets, improve metabolic stability, and influence physicochemical properties like solubility and logP .
Properties
IUPAC Name |
2-chloro-4-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-6-7(4-5-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVFNUNKGCNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685934 | |
| Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-73-3 | |
| Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-Chloro-4-(2,3-difluorophenyl)phenol may involve large-scale chemical synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group to a quinone structure.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2-Chloro-4-(2,3-difluorophenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-difluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in halogen substitution patterns or phenyl group positions. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison of 2-Chloro-4-(2,3-difluorophenyl)phenol and Analogs
Key Findings:
Halogen Substitution Effects: The chlorine at position 2 in 2-Chloro-4-(2,3-difluorophenyl)phenol increases molecular weight and hydrophobicity compared to non-chlorinated analogs like 4-(2,3-difluorophenyl)phenol (ΔMW = ~34.44 g/mol) . This enhances membrane permeability but may reduce aqueous solubility. For example, shifting fluorine to positions 3,4 (as in 2-Chloro-4-(3,4-difluorophenyl)phenol) alters molecular dipole moments and hydrogen-bonding capacity, affecting binding to enzymes like Staphylococcus aureus virulence regulators .
Biological Activity: The compound’s analogs, such as dFPP2 (3-(2,3-difluorophenyl)phenol), demonstrate that substituent position critically impacts bioactivity. dFPP2 suppresses bacterial virulence at lower concentrations than non-fluorinated phenols, suggesting fluorine’s role in enhancing interactions with hydrophobic protein pockets . Chlorophenols like 2,3-dichlorophenol exhibit higher toxicity but lack the structural complexity needed for targeted drug design, limiting their therapeutic utility .
Synthesis and Purity: 2-Chloro-4-(2,3-difluorophenyl)phenol is synthesized via Ullmann or Suzuki coupling reactions, with purity ≥97% for pharmaceutical use . In contrast, simpler chlorophenols (e.g., 2-chlorophenol) are produced via direct chlorination, resulting in lower production costs but fewer applications in precision medicine .
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